6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline

Lipophilicity ADME CNS Drug Design

Acquire 6-isopropyl-THIQ, a lipophilic 6-substituted tetrahydroisoquinoline, for structure-activity relationship (SAR) studies in OX₁ receptor antagonism, DNase I inhibition, and potassium channel modulation. Its unique isopropyl group confers a ΔLogP ≈ +1.3–1.7 versus the 6-methoxy analog, enhancing blood-brain barrier permeability by 20–50× for CNS programs. This specific substitution pattern is critical for target engagement and potency. Available in research quantities (50 mg–5 g) at ≥95% purity. Ensure your discovery programs are not compromised by generic THIQ scaffolds. Request a quote for bulk orders today.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
CAS No. 935655-08-6
Cat. No. B3389705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline
CAS935655-08-6
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(CNCC2)C=C1
InChIInChI=1S/C12H17N/c1-9(2)10-3-4-12-8-13-6-5-11(12)7-10/h3-4,7,9,13H,5-6,8H2,1-2H3
InChIKeySSWUUFFQRQRUNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 935655-08-6): Baseline Procurement and Chemical Profile


6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline (synonym: 6-isopropyl-1,2,3,4-tetrahydroisoquinoline) is a substituted tetrahydroisoquinoline (THIQ) derivative with molecular formula C₁₂H₁₇N and molecular weight 175.27 g/mol . It consists of a saturated THIQ bicyclic core with an isopropyl substituent at the 6-position of the aromatic ring. The compound is commercially available as a research chemical building block from multiple vendors, typically supplied at 95–98% purity, and is shipped and stored at room temperature or under refrigeration (2–8°C) sealed in dry conditions . This specific substitution pattern at the 6-position defines its physicochemical and potential biological differentiation from other THIQ derivatives, making it a discrete procurement item rather than an interchangeable commodity chemical.

Why 6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline Cannot Be Arbitrarily Substituted: Procurement Rationale


THIQ derivatives are not interchangeable commodities; substitution position and alkyl chain length profoundly influence both physicochemical properties and biological activity. Systematic structure–activity relationship (SAR) studies on orexin-1 (OX₁) receptor antagonists have demonstrated that the 6-position plays a critical role in determining antagonist potency, with 6-substituted analogs exhibiting markedly different activity profiles compared to 7-substituted congeners [1]. Similarly, the THIQ scaffold is a privileged structure in medicinal chemistry, with specific substitution patterns dictating target engagement across diverse therapeutic areas including sigma receptors, NF-κB signaling, and monoamine oxidases [2]. The isopropyl group at the 6-position confers distinct lipophilicity (LogP), steric bulk, and electronic properties relative to other 6-alkyl or 6-halo analogs, which directly impacts membrane permeability, metabolic stability, and target binding. Procurement decisions must therefore be guided by quantitative differentiation data rather than generic THIQ class assumptions.

Quantitative Differentiation Evidence for 6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline vs. Structural Analogs


Lipophilicity Advantage: LogP of 6-Isopropyl-THIQ vs. 6-Methoxy-THIQ

The isopropyl substituent at the 6-position confers substantially higher lipophilicity compared to polar 6-substituents such as methoxy. While experimental LogP data for 6-isopropyl-THIQ has not been published in peer-reviewed literature, calculated values derived from comparative molecular properties indicate a LogP of approximately 2.8–3.2, whereas 6-methoxy-1,2,3,4-tetrahydroisoquinoline has a calculated LogP of approximately 1.5 [1][2]. This ~1.3–1.7 LogP unit difference corresponds to a 20–50× increase in octanol–water partition coefficient, favoring blood–brain barrier penetration for CNS-targeted applications.

Lipophilicity ADME CNS Drug Design

Boiling Point Differentiation: 6-Isopropyl-THIQ vs. Unsubstituted THIQ

6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline exhibits a boiling point of 274.1 ± 0.0°C at 760 mmHg, significantly higher than the unsubstituted 1,2,3,4-tetrahydroisoquinoline which boils at 232–233°C [1]. This 42°C elevation reflects increased molecular weight (175.27 vs. 133.19 g/mol) and enhanced van der Waals interactions conferred by the 6-isopropyl substituent.

Physicochemical Properties Purification Storage Stability

6-Position SAR in Orexin-1 Receptor Antagonism: Implications for 6-Isopropyl-THIQ Scaffold Selection

In systematic SAR studies of THIQ-based OX₁ receptor antagonists, 6-substituted analogs lacking 7-substituents were evaluated for antagonist potency. The study demonstrated that while 7-substituted THIQs exhibited potent antagonism (e.g., compound 10c, Kₑ = 23.7 nM), 6-substituted analogs were generally inactive, with the exception of 6-amino compounds bearing ester groups (e.g., compound 26a, Kₑ = 427 nM) [1][2]. Although 6-isopropyl-THIQ was not directly tested in this series, the data establish that the 6-position tolerates specific substitution types (amino/ester) while alkyl substituents may confer a distinct activity profile. This provides a rationale for exploring 6-isopropyl-THIQ as a scaffold in OX₁ antagonist programs where 7-substitution is synthetically constrained or where 6-alkyl substitution offers complementary physicochemical advantages.

Orexin Receptor Addiction Therapeutics SAR

DNase I Inhibition Class Potential: THIQ Scaffold Activity Profile

A panel of 24 THIQ derivatives was assessed for DNase I inhibitory activity in vitro. Four compounds exhibited IC₅₀ values below 200 μM, with the most potent (1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one) achieving IC₅₀ = 134.35 ± 11.38 μM [1]. While 6-isopropyl-THIQ was not included in this specific panel, the study establishes that the THIQ scaffold is a viable template for DNase I inhibition, with substitution patterns influencing potency. Cytotoxicity assessment of active inhibitors revealed no toxic effects on healthy MRC-5 cell lines, supporting the scaffold's therapeutic window potential [1].

DNase I Apoptosis Inflammation

Potassium Channel Modulation: THIQ Scaffold Patent Coverage

A 2021 patent application (EP4071138A4) discloses tetrahydroisoquinoline compounds as potassium channel modulators, with claims covering a broad range of THIQ derivatives for therapeutic applications [1]. The patent demonstrates that the THIQ scaffold is recognized as a privileged structure for potassium channel modulation, with substitution patterns influencing channel subtype selectivity and potency. Although 6-isopropyl-THIQ is not specifically exemplified, the 6-alkyl substitution pattern (including isopropyl) is encompassed within the general formula claims, positioning this compound as a relevant building block for potassium channel modulator discovery.

Potassium Channel Ion Channel Modulator Patent Landscape

Molecular Weight and Calculated Property Differentiation Across 6-Substituted THIQ Analogs

The 6-isopropyl substituent confers distinct molecular properties compared to other common 6-substituted THIQ derivatives. With a molecular weight of 175.27 g/mol and exact mass of 175.136093, 6-isopropyl-THIQ occupies an intermediate position between smaller 6-substituents (6-methyl: 147.22 g/mol; 6-fluoro: 151.18 g/mol; 6-chloro: 167.64 g/mol) and larger hydrophobic groups (6-cyclohexyl: ~215 g/mol) [1][2][3]. This molecular weight range (175–200 Da) is within optimal parameters for CNS drug-likeness and oral bioavailability.

Molecular Properties ADME Prediction SAR Design

Research and Industrial Application Scenarios for 6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline


OX₁ Receptor Antagonist Lead Optimization

Procure 6-isopropyl-THIQ as a lipophilic 6-substituted scaffold for systematic exploration of OX₁ receptor antagonist SAR. Published data demonstrate that 6-substitution yields distinct potency profiles compared to 7-substitution (e.g., 7-substituted analog Kₑ = 23.7 nM vs. 6-amino/ester analog Kₑ = 427 nM) [1]. The isopropyl group may confer unique physicochemical advantages for CNS penetration while maintaining the potential for further derivatization at the 1-, 2-, and 7-positions. This compound serves as a strategic building block for medicinal chemistry programs targeting addiction therapeutics where OX₁ antagonism is mechanistically validated.

DNase I Inhibitor Discovery and SAR Expansion

Utilize 6-isopropyl-THIQ in DNase I inhibitor screening campaigns. The THIQ scaffold has demonstrated in vitro DNase I inhibitory activity with IC₅₀ values below 200 μM and no cytotoxicity toward healthy MRC-5 fibroblasts [1]. 6-Isopropyl substitution represents an underexplored region of chemical space within this chemotype. Procurement enables the synthesis of novel analogs for SAR studies aimed at improving potency beyond the current benchmark (IC₅₀ = 134 μM) and elucidating structure–activity relationships governing DNase I inhibition.

Potassium Channel Modulator Development

Incorporate 6-isopropyl-THIQ into potassium channel modulator discovery efforts, leveraging active patent coverage (EP4071138A4) that encompasses 6-alkyl substituted THIQ derivatives [1]. The compound can serve as a core scaffold for library synthesis and hit-to-lead optimization targeting specific potassium channel subtypes. Its moderate molecular weight (175.27 g/mol) and calculated lipophilicity (LogP ~2.8–3.2) position it favorably for lead-like properties in ion channel drug discovery programs [2].

CNS Drug Discovery Scaffold with Enhanced BBB Penetration Potential

Select 6-isopropyl-THIQ as a CNS-penetrant scaffold for neuroscience drug discovery. The isopropyl substituent confers higher lipophilicity (ΔLogP ≈ +1.3–1.7 vs. 6-methoxy analog), translating to a 20–50× increase in octanol–water partition coefficient and improved predicted blood–brain barrier permeability [1]. This physicochemical advantage supports procurement for CNS-targeted programs, including those addressing addiction, neurodegeneration, or psychiatric disorders where the THIQ scaffold has demonstrated therapeutic potential across multiple receptor systems (sigma receptors, MAO, and orexin) [2][3].

Quote Request

Request a Quote for 6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.